Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid structure
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Numéro CAS:952182-02-4
Le MF:C7H5N3O2
Mégawatts:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
    • DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • 6367AC
    • PB34425
    • ST1171127
    • AB1011607
    • AB0084484
    • A845236
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
    • 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • MDL: MFCD09832891
    • Piscine à noyau: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
    • La clé Inchi: DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C2C(NN=C2)=NC=1)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 1
  • Complexité: 197
  • Surface topologique des pôles: 78.9

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H319
  • Déclaration d'avertissement: P305+P351+P338
  • Code de catégorie de danger: 36
  • Instructions de sécurité: 26
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:Sealed in dry,Room Temperature

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0521-1g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%
1g
1272.06CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0521-5g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%
5g
3816.19CNY 2021-05-07
Chemenu
CM103839-250mg
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
250mg
$104 2021-08-06
Chemenu
CM103839-1g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
1g
$259 2021-08-06
Chemenu
CM103839-5g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
5g
$655 2021-08-06
Chemenu
CM103839-10g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
10g
$1188 2021-08-06
TRC
H059705-50mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
50mg
$ 80.00 2022-06-04
TRC
H059705-100mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
100mg
$ 130.00 2022-06-04
TRC
H059705-250mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
250mg
$ 260.00 2022-06-04
Chemenu
CM103839-250mg
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%+
250mg
$*** 2023-03-30

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ;  acidified
Référence
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)
Zheng, Xiaozhang; Bair, Kenneth W.; Bauer, Paul; Baumeister, Timm; Bowman, Krista K.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497

Méthode de production 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Référence
Alkyl-and di-substituted amido-benzyl sulfonamide derivatives
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Référence
Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Référence
Preparation of heterocyclic benzamide compounds as antitumor agents
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines
Ayothiraman, Rajaram; Rangaswamy, Sundaramurthy; Maity, Prantik; Simmons, Eric M.; Beutner, Gregory L. ; et al, Journal of Organic Chemistry, 2017, 82(14), 7420-7427

Méthode de production 6

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Référence
Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib
Cheng, Huimin; Chang, Yu; Zhang, Lianwen; Luo, Jinfeng; Tu, Zhengchao; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703

Méthode de production 7

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Référence
Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Référence
Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
Référence
Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Numéro de commande:A845236
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:05
Prix ($):1611.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Numéro de commande:sfd4994
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:33
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
A845236
Pureté:99%
Quantité:100g
Prix ($):1611.0
Courriel
Suzhou Senfeida Chemical Co., Ltd
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
sfd4994
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel